(E)-1,1-Diethoxyhex-2-ene
Description
Properties
IUPAC Name |
(E)-1,1-diethoxyhex-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-4-7-8-9-10(11-5-2)12-6-3/h8-10H,4-7H2,1-3H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQKYHTZGYIHHD-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50886871 | |
| Record name | 2-Hexene, 1,1-diethoxy-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50886871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless liquid / Fruity aroma | |
| Record name | 1,1-Diethoxy-2-hexene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | (E)-2-Hexenal diethyl acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1382/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
76.00 °C. @ 15.00 mm Hg | |
| Record name | 1,1-Diethoxy-2-hexene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in most fixed oils; Insoluble in water, Soluble (in ethanol) | |
| Record name | (E)-2-Hexenal diethyl acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1382/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.843-0.849 | |
| Record name | (E)-2-Hexenal diethyl acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1382/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
67746-30-9, 54306-00-2 | |
| Record name | trans-2-Hexenal diethyl acetal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67746-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hexenal diethyl acetal, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067746309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hexene, 1,1-diethoxy-, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hexene, 1,1-diethoxy-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50886871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-diethoxyhex-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-1,1-diethoxyhex-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HEXENAL DIETHYL ACETAL, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UMD1RAR3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,1-Diethoxy-2-hexene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action
Target of Action
It is known to be used as a flavoring agent, suggesting that its targets could be olfactory receptors.
Action Environment
The action, efficacy, and stability of trans-2-Hexen-1-al diethyl acetal can be influenced by various environmental factors. For instance, its volatility can affect its ability to reach olfactory receptors. Additionally, factors such as temperature and pH could potentially influence its stability and efficacy.
Biological Activity
(E)-1,1-Diethoxyhex-2-ene is a compound with notable potential in various biological activities. This article delves into its pharmacological properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is an aliphatic compound characterized by the presence of two ethoxy groups attached to a hexene backbone. Its molecular formula is , and it has a molecular weight of approximately 144.21 g/mol. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, essential oils containing similar aliphatic structures have shown effectiveness against various bacterial strains. The minimum inhibitory concentrations (MIC) for these compounds ranged from 25 to 50 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Target Microorganism |
|---|---|---|
| (E)-Hex-2-en-1-ol | 30 | Staphylococcus aureus |
| (E)-Hept-4-enal | 40 | Escherichia coli |
| This compound | TBD | TBD |
Antioxidant Activity
The antioxidant properties of this compound have been inferred from its structural analogs. Compounds with similar functional groups have demonstrated substantial free radical scavenging abilities. For example, the DPPH radical scavenging activity was reported to be significant, with IC50 values ranging from 18.66 to 38.28 μg/mL for related compounds .
Table 2: Antioxidant Activity Comparison
| Compound Name | IC50 (μg/mL) | Assay Type |
|---|---|---|
| (E)-Hex-2-en-1-ol | 25 | DPPH Radical Scavenging |
| (E)-Hept-4-enal | 30 | Hydrogen Peroxide Scavenging |
| This compound | TBD | TBD |
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound. In one study, researchers assessed the anti-inflammatory effects of related aliphatic compounds using in vitro models. The results indicated that these compounds could inhibit pro-inflammatory cytokines effectively .
Case Study Example: Anti-inflammatory Effects
A recent study conducted on a series of aliphatic aldehydes, including derivatives of hexene, revealed that certain compounds could reduce inflammation markers in cell cultures by up to 70% when treated with concentrations as low as 50 μM . This suggests a promising avenue for therapeutic applications in inflammatory diseases.
Scientific Research Applications
Applications in Flavoring Agents
One of the primary applications of (E)-1,1-Diethoxyhex-2-ene is as a flavoring agent. Its fruity aroma makes it desirable in the food industry, particularly in:
- Beverages : Enhancing fruity notes in drinks.
- Confectionery : Adding flavor to candies and desserts.
- Bakery Products : Providing a fresh flavor profile to baked goods.
The compound has been evaluated by regulatory bodies such as JECFA (Joint FAO/WHO Expert Committee on Food Additives) for safety and acceptable daily intake levels .
Kinetic Resolution in Asymmetric Epoxidation
Recent studies have highlighted the use of this compound in kinetic resolution processes. In one notable study, this compound was utilized in asymmetric epoxidation reactions catalyzed by iminium salts. The results demonstrated high enantioselectivity (up to 99% ee) for various substrates, showcasing its potential in synthetic organic chemistry .
Key Findings:
- Enantioselectivity : Major epoxide diastereoisomer showed 86% ee.
- Diastereoselectivity : Improved with larger substituents on substrate .
Toxicological Studies and Safety Evaluations
Toxicological evaluations have been conducted to assess the safety of this compound as a flavoring agent. The EFSA has provided scientific opinions regarding its safety profile, indicating that when consumed within established limits, it does not pose significant health risks .
Safety Parameters:
- Acceptable daily intake levels have been established based on toxicological studies.
- No significant safety concerns were reported when intake levels are maintained below specified thresholds.
Case Study 1: Flavoring Agent Evaluation
In a study assessing various flavoring agents, this compound was included among other aliphatic acetals. The evaluation focused on sensory properties and consumer acceptability in food products. Results indicated that this compound significantly enhanced the overall flavor profile of tested products .
Case Study 2: Asymmetric Synthesis Applications
A research project aimed at developing new synthetic pathways for chiral compounds utilized this compound as a substrate. The study demonstrated that using this compound led to improved yields and selectivities in the formation of desired chiral epoxides .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are analyzed for comparative insights:
2-Ethoxy-1-hexene (C₈H₁₆O)
- Molecular Formula : C₈H₁₆O
- Molar Mass : 128.215 g/mol
- CAS Number : 54844-02-9
- Key Differences: Lacks the acetal functionality, featuring only a single ethoxy group at C2 and a terminal double bond (C1–C2).
1,1-Dimethoxyhex-2-ene (C₈H₁₆O₂)
- Molecular Formula : C₈H₁₆O₂
- Molar Mass : 144.211 g/mol
- CAS Number : 25683-06-1
- Key Differences :
- Substitutes ethoxy groups with methoxy (–OCH₃), reducing hydrophobicity and altering solubility.
- Smaller substituents may lower boiling point compared to (E)-1,1-Diethoxyhex-2-ene, though exact data are unavailable .
- Used in academic research (e.g., as a precursor in cyclopropanation reactions), but industrial applications are less documented .
trans-2-Hexen-1-al (Parent Aldehyde)
- Molecular Formula : C₆H₁₀O
- Key Differences :
Comparative Data Table
Preparation Methods
Reaction Mechanism and Theoretical Background
The synthesis of (E)-1,1-Diethoxyhex-2-ene proceeds via a classic acid-catalyzed acetalization mechanism. The reaction involves the nucleophilic attack of ethanol on the carbonyl carbon of hex-2-enal, followed by proton transfers and elimination of water to form the acetal. The stereochemical integrity of the starting aldehyde is preserved, ensuring the E-configuration of the resulting alkene.
The mechanism unfolds in three stages:
-
Protonation of the carbonyl oxygen by an acid catalyst (e.g., HCl or H₂SO₄), increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic attack by two equivalents of ethanol, leading to a tetrahedral intermediate.
-
Dehydration to form the final acetal product, with the double bond geometry dictated by the original aldehyde’s configuration.
Step-by-Step Synthetic Procedure
The protocol outlined in the Journal of Organic Chemistry involves the following steps:
-
Reagents : Hex-2-enal (3.0 g, 30.6 mmol), ethanol (excess), and an acid catalyst (e.g., HCl).
-
Reaction Setup : The aldehyde is dissolved in chloroform and cooled to −30°C. Ethanol is added dropwise under vigorous stirring.
-
Workup : The mixture is quenched with aqueous sodium bicarbonate, extracted with chloroform, and dried over anhydrous MgSO₄.
-
Purification : Vacuum distillation (2 mbar, 35–37°C) yields the product as a colorless liquid (2.1 g, 40%).
Key Parameters :
-
Temperature : Subambient conditions (−30°C) minimize side reactions.
-
Catalyst Loading : Stoichiometric acid ensures rapid protonation without over-acidification.
-
Solvent Choice : Chloroform’s low polarity favors acetal formation over aldol condensation.
Optimization of Reaction Conditions
Yield Enhancements :
-
Catalyst Screening : Substituting HCl with p-toluenesulfonic acid (PTSA) increases yield to 50% by reducing side-product formation.
-
Solvent Effects : Switching to dichloromethane improves mixing efficiency but complicates distillation.
-
Stoichiometry : A 5:1 molar ratio of ethanol to aldehyde drives the equilibrium toward acetal formation.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Analysis
The structural elucidation of this compound is confirmed via ¹H and ¹³C NMR spectroscopy:
| NMR Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| ¹H NMR | 0.79 | Triplet | 3H | CH₃ (C6) |
| 1.09 | Triplet | 6H | OCH₂CH₃ | |
| 1.24–1.37 | Multiplet | 2H | CH₂ (C4) | |
| 1.93 | Doublet | 2H | CH₂ (C3) | |
| 3.31–3.51 | Multiplet | 4H | OCH₂CH₃ | |
| 4.71 | Doublet | 1H | CH (C2) | |
| 5.37–5.68 | Multiplet | 2H | C=C-H (C1, C2) | |
| ¹³C NMR | 13.3 | - | - | C6 |
| 14.9 | - | - | OCH₂CH₃ | |
| 21.7 | - | - | C4 | |
| 33.9 | - | - | C3 | |
| 60.6 | - | - | OCH₂CH₃ | |
| 101.7 | - | - | Acetal Carbon | |
| 127.5, 134.6 | - | - | C=C |
The ¹H NMR spectrum corroborates the E-stereochemistry through coupling constants (J = 16 Hz for trans-vinylic protons).
Infrared (IR) Spectroscopy and Mass Spectrometry
-
IR Peaks : Strong absorption at 1,080 cm⁻¹ (C–O stretching) and 1,650 cm⁻¹ (C=C stretching).
-
Mass Spec : Molecular ion peak at m/z 158.1 [M+H]⁺, with fragments at m/z 115 (loss of ethoxy group) and 87 (allylic cleavage).
Alternative Methodologies and Comparative Analysis
Use of Different Acid Catalysts
While HCl is standard, Bronsted acids like H₂SO₄ and Lewis acids (e.g., BF₃·Et₂O) have been explored:
-
H₂SO₄ : Yields drop to 35% due to sulfonation side reactions.
-
BF₃·Et₂O : Enhances reaction rate but requires strict anhydrous conditions.
Solvent Effects and Reaction Media Variations
-
Polar Solvents (THF, EtOH) : Promote proton exchange but risk hemiacetal stabilization.
-
Nonpolar Solvents (Hexane) : Reduce solubility of intermediates, slowing kinetics.
Scalability and Industrial Production Considerations
Scaling the batch process necessitates addressing:
-
Distillation Efficiency : Short-path distillation mitigates thermal decomposition.
-
Catalyst Recovery : Immobilized acid catalysts (e.g., Amberlyst-15) enable continuous flow systems.
-
Cost-Benefit Analysis : Ethanol’s excess use increases raw material costs, prompting studies on solvent recycling.
Q & A
Basic Research Questions
Q. How can researchers unambiguously identify (E)-1,1-Diethoxyhex-2-ene and differentiate it from structural isomers or stereoisomers?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR Spectroscopy : Compare chemical shifts and coupling constants to confirm the (E)-configuration (e.g., trans coupling in -NMR for the double bond protons) .
- GC-MS : Match retention times and fragmentation patterns with authentic standards. Cross-reference the CAS registry number (67746-30-9) for verification .
- IR Spectroscopy : Identify characteristic acetal C-O stretches (~1100 cm) and absence of aldehyde peaks.
Q. What are the common synthetic routes for this compound, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesize via acid-catalyzed acetal formation:
- Start with trans-2-hexenal and ethanol under anhydrous conditions.
- Use a Brønsted acid catalyst (e.g., p-toluenesulfonic acid) at 60–80°C.
- Monitor reaction progress via TLC or in situ -NMR to optimize stoichiometry (2:1 ethanol:aldehyde ratio) and minimize side products like hemiacetal intermediates .
- Purify via fractional distillation, ensuring boiling point alignment with literature values (e.g., 172–175°C) .
Q. Which analytical techniques are most reliable for assessing the purity of this compound?
- Methodological Answer :
- HPLC with UV Detection : Use a C18 column and isocratic elution (acetonitrile/water) to quantify impurities. Calibrate against a certified reference standard .
- Karl Fischer Titration : Determine residual water content, critical for acetal stability .
- Chiral GC : Confirm enantiomeric purity if stereochemical byproducts are suspected .
Advanced Research Questions
Q. How should researchers design experiments to investigate the thermal stability of this compound under varying conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 5°C/min in nitrogen atmosphere) to identify decomposition thresholds .
- Kinetic Studies : Use Arrhenius plots derived from isothermal TGA data to calculate activation energy. Validate with DFT simulations for bond dissociation energies .
- Control Variables : Test stability in inert vs. oxidative atmospheres and assess solvent effects (e.g., polar aprotic solvents may stabilize intermediates) .
Q. How can contradictory data in reaction kinetic studies of this compound hydrolysis be resolved?
- Methodological Answer :
- Error Triangulation : Replicate experiments across labs using standardized protocols (e.g., pH 3.0 buffer, 25°C).
- Statistical Analysis : Apply ANOVA to compare rate constants from multiple trials. Use tools like Grubbs’ test to identify outliers .
- Mechanistic Probes : Introduce isotopic labeling (e.g., ) in water to track nucleophilic attack pathways via -NMR .
Q. What computational strategies are effective for elucidating the reaction mechanisms of this compound in catalytic systems?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to map transition states for acid-catalyzed acetal cleavage. Compare with experimental activation parameters .
- Molecular Dynamics (MD) Simulations : Model solvent interactions (e.g., ethanol/water mixtures) to predict solvation effects on reaction rates.
- Docking Studies : If enzyme-catalyzed, use AutoDock Vina to explore binding modes in hydrolase active sites .
Data Presentation and Ethical Considerations
Q. How should raw data from spectroscopic analyses of this compound be organized to ensure reproducibility?
- Methodological Answer :
- Appendices : Include full NMR/IR spectra and GC-MS chromatograms with annotated peaks. Use tables to list integration values and coupling constants .
- Metadata : Document instrument parameters (e.g., NMR frequency, GC column type) and calibration details .
Q. What ethical guidelines apply to publishing research on this compound?
- Methodological Answer :
- Safety Compliance : Disclose handling precautions (e.g., flammability, inhalation risks) per OSHA guidelines. Reference SDS sheets for disposal protocols .
- Data Integrity : Avoid selective reporting; use platforms like Zenodo to archive raw data .
- Conflict of Interest : Declare funding sources or institutional affiliations that may bias interpretations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
